2-(2,5-Difluorobenzyl)pyrrolidine
CAS No.:
Cat. No.: VC18294288
Molecular Formula: C11H13F2N
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13F2N |
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Molecular Weight | 197.22 g/mol |
IUPAC Name | 2-[(2,5-difluorophenyl)methyl]pyrrolidine |
Standard InChI | InChI=1S/C11H13F2N/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2 |
Standard InChI Key | SUMGGXXDCASROT-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)CC2=C(C=CC(=C2)F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(2,5-Difluorobenzyl)pyrrolidine consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) linked to a 2,5-difluorobenzyl group via a methylene bridge. The molecular formula is C₁₁H₁₃F₂N, with a molecular weight of 205.23 g/mol. The fluorine atoms at the 2- and 5-positions of the benzyl moiety enhance lipophilicity and electronic effects, potentially influencing biological interactions .
Stereochemical Considerations
The compound lacks chiral centers in its simplest form, but enantioselective synthesis routes (e.g., asymmetric reduction) may yield stereoisomers if substituents introduce asymmetry. For instance, patents describing similar pyrrolidine derivatives highlight the use of chiral acids like D-mandelic acid to achieve high enantioselectivity .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 2-(2,5-difluorobenzyl)pyrrolidine can be extrapolated from methods used for analogous compounds, such as 2-(2,5-difluorophenyl)pyrrolidine . A representative approach involves:
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Protection of Pyrrolidine:
Pyrrolidine is protected using di-tert-butyl carbonate to form tert-butyl pyrrolidine-1-carboxylate, enhancing stability during subsequent reactions . -
Grignard Reaction:
The protected pyrrolidine reacts with a Grignard reagent derived from 2,5-difluorobenzyl bromide. This step introduces the benzyl group via nucleophilic addition . -
Deprotection and Cyclization:
Acidic conditions (e.g., HCl or H₂SO₄) remove the tert-butyloxycarbonyl (Boc) group, yielding the free amine. Concurrent dehydration forms the pyrrolidine ring . -
Enantioselective Reduction (if applicable):
Chiral catalysts like D-mandelic acid and ammonia borane enable asymmetric synthesis of specific stereoisomers .
Table 1: Representative Reaction Conditions for Key Synthesis Steps
Step | Reagents/Conditions | Yield | Citation |
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Protection | Di-tert-butyl carbonate, NaOH, THF, 25°C | 85% | |
Grignard Addition | 2,5-Difluorobenzyl-MgBr, THF, −30°C | 78% | |
Deprotection | HCl (conc.), MeOH, 60°C | 92% |
Physicochemical Properties
Thermal and Solubility Characteristics
While direct data for 2-(2,5-difluorobenzyl)pyrrolidine are unavailable, analogues suggest:
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Melting Point: ~80–100°C (estimated for crystalline forms).
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Boiling Point: ~250–280°C (decomposes under atmospheric pressure).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) and sparingly soluble in water .
Spectroscopic Data
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¹H NMR: Expected signals include δ 2.8–3.2 (pyrrolidine CH₂), δ 4.5 (benzyl CH₂), and δ 6.8–7.2 (aromatic protons).
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¹³C NMR: Peaks at δ 120–140 (aromatic carbons), δ 50–60 (pyrrolidine carbons), and δ 35–40 (benzyl CH₂) .
Pharmacological and Industrial Applications
Biological Activity
Pyrrolidine derivatives exhibit diverse bioactivities, including:
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Anti-inflammatory Effects: Fluorinated benzyl groups enhance binding to cyclooxygenase (COX) enzymes.
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Analgesic Properties: Modulation of opioid receptor signaling has been observed in structurally related compounds.
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Enzyme Inhibition: Potential inhibition of monoamine oxidases (MAOs) due to electron-withdrawing fluorine substituents .
Industrial Relevance
2-(2,5-Difluorobenzyl)pyrrolidine serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory disorders. Its fluorinated structure improves metabolic stability and blood-brain barrier penetration .
Future Research Directions
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